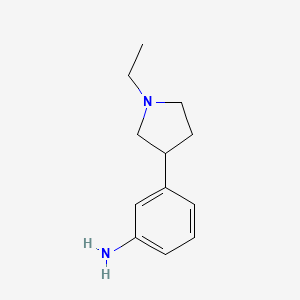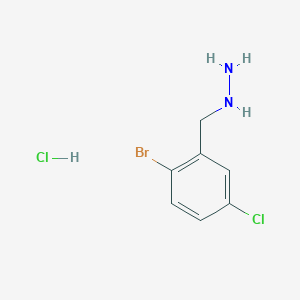
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2·HCl It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride typically involves the reaction of (2-Bromo-5-chlorobenzyl)hydrazine with hydrochloric acid. The preparation method can be summarized as follows:
Starting Material: (2-Bromo-5-chlorobenzyl)hydrazine.
Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation and Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under suitable conditions.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylhydrazine derivatives, while condensation reactions can produce hydrazones.
Scientific Research Applications
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It may be used in studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorobenzyl)hydrazine: The parent compound without the hydrochloride salt.
(2-Bromo-5-chlorophenyl)hydrazine: A similar compound with a phenyl group instead of a benzyl group.
(2-Bromo-5-chlorobenzyl)amine: A related compound with an amine group instead of a hydrazine group.
Uniqueness
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
2044706-95-6 |
|---|---|
Molecular Formula |
C7H9BrCl2N2 |
Molecular Weight |
271.97 g/mol |
IUPAC Name |
(2-bromo-5-chlorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
InChI Key |
MMULIJUQBDXVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


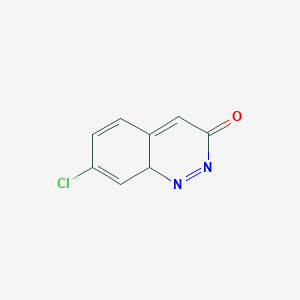
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)
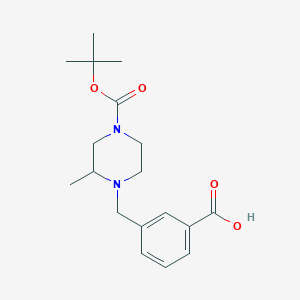
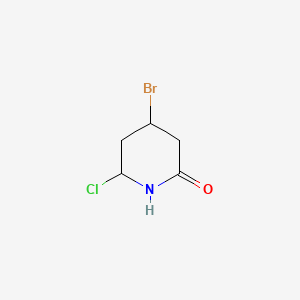


![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
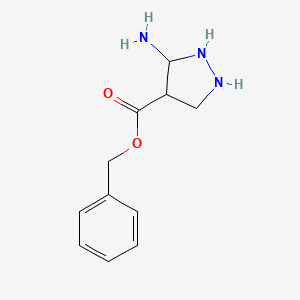
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)


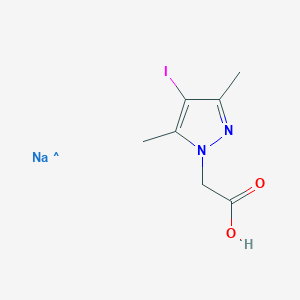
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
